molecular formula C22H24N2O4 B12789289 (R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate CAS No. 85201-39-4

(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate

Cat. No.: B12789289
CAS No.: 85201-39-4
M. Wt: 380.4 g/mol
InChI Key: WYSQBVHSFFNHKM-HBUOZDOVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its hexahydro-dibenzo-pyrazino-azepine core, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazino Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazino ring.

    Hydrogenation: The intermediate compound undergoes hydrogenation to introduce the hexahydro configuration.

    Methylation: A methyl group is introduced at the 2-position using methylating agents such as methyl iodide.

    Formation of the Maleate Salt: The final step involves the reaction of the base compound with maleic acid to form the maleate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to further reduce any unsaturated bonds.

    Substitution: Nucleophilic substitution reactions can occur at the methyl group or other reactive sites using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in anhydrous conditions with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, ®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicine, ®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate is investigated for its pharmacological properties. It may have potential therapeutic applications due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the pyrazino ring.

    2-Methyl-1,2,3,4-tetrahydroquinoline: Similar methylation but different core structure.

    Dibenzo[c,f]azepine: Shares the dibenzo-azepine core but lacks the pyrazino ring.

Uniqueness

®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate is unique due to its hexahydro configuration and the presence of both pyrazino and azepine rings

This detailed overview provides a comprehensive understanding of ®-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85201-39-4

Molecular Formula

C22H24N2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;(7R)-5-methyl-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene

InChI

InChI=1S/C18H20N2.C4H4O4/c1-19-10-11-20-17-9-5-3-7-15(17)12-14-6-2-4-8-16(14)18(20)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t18-;/m0./s1

InChI Key

WYSQBVHSFFNHKM-HBUOZDOVSA-N

Isomeric SMILES

CN1CCN2[C@@H](C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.